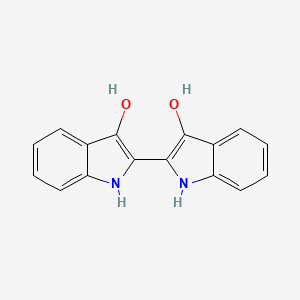

Leucoindigo

Cat. No. B3055547

Key on ui cas rn:

6537-68-4

M. Wt: 264.28 g/mol

InChI Key: VIFKLIUAPGUEBV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04054419

Procedure details

A solution prepared by dissolving 0.2 grams of indigo carmine (a sulfonated indigo, C.I. 1180) and one gram of sodium carbonate in 500 grams of water was titrated with sodium hydrosulfite (Na2S2O4) to the disappearance of the blue color. Portions of this solution of 150 grams each were placed in matched 250 ml glass beakers. On one portion was floated 5 grams of polyethylene beads. On another portion was floated 5 grams of activated carbon wetproofed with 2% of PTFE. On a third portion was floated 5 grams of activated carbon wetproofed with 10% of PTFE. After a few minutes, the solution under the carbon wetproofed with 2PTFE showed streamers of blue color from the top extending nearly to the bottom of the beaker, while at the same time the solution under the carbon wetproofed with 10% PTFE showed fewer streamers of blue color from the top, not reaching to the bottom, and the solution under the polyethylene beads showed only a thin blue film at the interface. After about 30 minutes, both of the solutions under floating carbon were deep blue, while the solution under the polyethylene beads was not significantly bluer than earlier.

Name

polyethylene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

polyethylene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

C.I. 1180

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

glass

Quantity

250 mL

Type

reactant

Reaction Step Five

Name

polyethylene

Quantity

5 g

Type

reactant

Reaction Step Six

[Compound]

Name

PTFE

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

PTFE

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

PTFE

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:6](S([O-])(=O)=O)=[CH:5][C:4]2[C:11](/[C:13](/[NH:28][C:3]=2[CH:2]=1)=[C:14]1/[C:15]([C:17]2[CH:18]=[C:19](S([O-])(=O)=O)[CH:20]=[CH:21][C:22]=2[NH:23]/1)=[O:16])=[O:12].[Na+].[Na+].C(=O)([O-])[O-].[Na+].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[CH:6]1[CH:5]=[C:4]2[C:11]([OH:12])=[C:13]([C:14]3[NH:23][C:22]4[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=4)[C:15]=3[OH:16])[NH:28][C:3]2=[CH:2][CH:1]=1 |f:0.1.2,3.4.5,6.7.8|

|

Inputs

Step One

|

Name

|

polyethylene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C[*:2])[*:1]

|

Step Two

|

Name

|

polyethylene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C[*:2])[*:1]

|

Step Three

|

Name

|

|

|

Quantity

|

0.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)/C(=C\3/C(=O)C=4C=C(C=CC4N3)S(=O)(=O)[O-])/N2.[Na+].[Na+]

|

[Compound]

|

Name

|

C.I. 1180

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

500 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)([O-])S(=O)[O-].[Na+].[Na+]

|

Step Five

[Compound]

|

Name

|

glass

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

polyethylene

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C[*:2])[*:1]

|

Step Seven

[Compound]

|

Name

|

PTFE

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

PTFE

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

PTFE

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A solution prepared

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After a few minutes

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1=CC=C2C(=C1)C(=C(N2)C3=C(C4=CC=CC=C4N3)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |